REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][CH:5]=[C:4]([Br:10])[N:3]=1.P([O-])(O)(O)=[O:12].[Na+].CC(=CC)C.Cl([O-])=O.[Na+].Cl>C(O)(C)(C)C.O>[Br:1][C:2]1[N:3]=[C:4]([Br:10])[CH:5]=[CH:6][C:7]=1[C:8]([OH:12])=[O:9] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1C=O)Br
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
CC(C)=CC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C=CC(=N1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.28 g | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |